N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps, typically starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal signaling and function . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular metabolism and homeostasis .
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Another indole derivative with similar structural features and biological activities.
5-Methoxy-N-acetyltryptamine: Known for its role in regulating sleep and circadian rhythms.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
N-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide stands out due to its unique combination of the indole and carboline structures, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C26H29N5O3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C26H29N5O3/c1-34-18-6-7-22-21(14-18)17(15-29-22)8-11-27-25(32)9-12-28-26(33)31-13-10-20-19-4-2-3-5-23(19)30-24(20)16-31/h2-7,14-15,29-30H,8-13,16H2,1H3,(H,27,32)(H,28,33) |
InChI Key |
YKJSJDDBXZFAAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origin of Product |
United States |
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